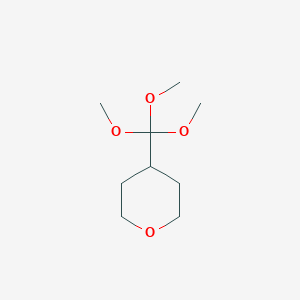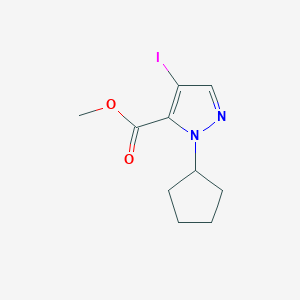
6-(4-chlorobenzoyl)-2-(2-chlorophenyl)-5-(trifluoromethyl)-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-chlorobenzoyl)-2-(2-chlorophenyl)-5-(trifluoromethyl)-3(2H)-pyridazinone, also known as 6-CBP-2-CP-5-TFM-3-P, is a synthetic organic compound developed in the late 1980s. It is a versatile compound with a wide range of applications in the field of organic chemistry, ranging from pharmaceuticals to materials science. In recent years, 6-CBP-2-CP-5-TFM-3-P has also been studied for its potential uses in biochemistry and physiology.
Applications De Recherche Scientifique
Chemical Synthesis and Modifications
6-(4-chlorobenzoyl)-2-(2-chlorophenyl)-5-(trifluoromethyl)-3(2H)-pyridazinone serves as a structural scaffold for synthesizing various substituted and ring-fused pyridazinone systems. Sequential nucleophilic aromatic substitution processes can modify this core structure, leading to a diverse array of polyfunctional systems with potential applications in drug discovery. For instance, the reaction of 4,5,6-trifluoropyridazin-3(2H)-one with nitrogen nucleophiles yields aminated products through substitution at the 4- and 5-positions, demonstrating the versatility of pyridazinone derivatives in chemical synthesis (Pattison et al., 2009).
Herbicidal Activity
Substituted pyridazinone compounds have been investigated for their herbicidal activity, demonstrating the ability to inhibit the Hill reaction and photosynthesis in plants. This mode of action underlies the phytotoxicity of related compounds like pyrazon and highlights the potential of pyridazinone derivatives in agricultural applications. The herbicidal efficacy of these compounds is influenced by their molecular structure, with specific substitutions enhancing their biological properties and resistance to metabolic detoxification in plants (Hilton et al., 1969).
Photoreactivity and Synthesis of Heterocycles
Pyridazinone derivatives exhibit interesting photoreactivity, forming [2+2] cycloadducts when reacted with chloroethylenes under sensitized conditions. These reactions yield 2-oxabicyclo[4.2.0]oct-4-en-3-ones and other heterocyclic structures, showcasing the utility of pyridazinone derivatives in synthesizing complex molecular architectures. Dehydrochlorination of these adducts can lead to 5-ethenyl-2-pyrones, further illustrating the chemical diversity attainable from pyridazinone-based reactions (Shimo et al., 1987).
Antioxidant and Corrosion Inhibitor Properties
Pyridazinone derivatives have also been explored for their antioxidant properties and potential as corrosion inhibitors. These applications are particularly relevant in the context of improving the performance and stability of base oils and other industrial materials. By modifying the pyridazinone structure, it is possible to enhance these properties, contributing to the development of more effective and durable materials (Nessim, 2017).
Propriétés
IUPAC Name |
6-(4-chlorobenzoyl)-2-(2-chlorophenyl)-5-(trifluoromethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl2F3N2O2/c19-11-7-5-10(6-8-11)17(27)16-12(18(21,22)23)9-15(26)25(24-16)14-4-2-1-3-13(14)20/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQDITMUHIWTDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C=C(C(=N2)C(=O)C3=CC=C(C=C3)Cl)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl2F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-chlorobenzoyl)-2-(2-chlorophenyl)-5-(trifluoromethyl)-3(2H)-pyridazinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(1H-indol-3-yl)ethyl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2681222.png)
![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B2681223.png)
![methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate](/img/structure/B2681225.png)

![4-{[(4-Methylphenyl)sulfonyl]phenylamino}-4,5-dihydrothiophene-1,1-dione](/img/structure/B2681228.png)
![4-{[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]sulfamoyl}benzoic acid](/img/structure/B2681229.png)
![6-(4-methoxyphenyl)-3-[(4-pyrimidin-2-ylpiperazin-1-yl)carbonyl]-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2681230.png)

![N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2681233.png)

![(8,8-Difluorodispiro[2.0.34.13]octan-6-yl)methanamine](/img/structure/B2681238.png)
![2-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2681239.png)

![6-((4-bromobenzyl)thio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2681242.png)